NESS 0327
Overview
Description
N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] , is a compound used in scientific research. It acts as an extremely potent and selective antagonist of the cannabinoid receptor CB1 . NESS 0327 is much more potent and selective for the CB1 receptor over the CB2 receptor compared to other commonly used ligands .
Scientific Research Applications
NESS 0327 has several scientific research applications:
Mechanism of Action
Target of Action
The primary target of NESS 0327 is the cannabinoid receptor CB1 . This receptor is part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound acts as an extremely potent and selective antagonist of the cannabinoid receptor CB1 . It is much more potent an antagonist, and more selective for the CB1 receptor over CB2, than the more commonly used ligand rimonabant . It has a Ki at CB1 of 350fM (i.e. 0.00035nM) and a selectivity of over 60,000x for CB1 over CB2 .
Biochemical Pathways
As an antagonist of the CB1 receptor, this compound blocks the action of endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors . By blocking these receptors, this compound can modulate the physiological processes controlled by the endocannabinoid system .
Pharmacokinetics
As a cannabinoid receptor antagonist, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine and feces .
Biochemical Analysis
Biochemical Properties
NESS 0327 exhibits a stronger selectivity for the CB1 receptor compared to other compounds, showing a much higher affinity for the CB1 receptor . It is more than 60,000-fold selective for the CB1 receptor . It does not produce any physiological effect of its own .
Cellular Effects
This compound has been shown to antagonize the inhibitory effects of the synthetic cannabinoid agonist WIN 55,212-2 on electrically evoked contractions in mouse isolated vas deferens preparations . It also antagonizes the antinociceptive effect produced by WIN 55,212-2 in both tail-flick and hot-plate tests in vivo .
Molecular Mechanism
This compound acts as a purely neutral antagonist which blocks the CB1 receptor but does not produce any physiological effect of its own . It antagonizes the inhibitory effects of the synthetic cannabinoid agonist WIN 55,212-2 .
Dosage Effects in Animal Models
In animal models, this compound has been shown to dose-dependently reduce the analgesia induced by the cannabinoid agonist WIN 55,212-2 .
Preparation Methods
The synthesis of NESS 0327 involves several steps:
Starting Materials: The synthesis begins with the preparation of the core structure, which includes the benzo[6,7]cyclohepta[1,2-c]pyrazole ring system.
Reaction Conditions: The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol (EtOH), and reagents like guanosine 5’-O-(3-[35S]thio)-triphosphate ([35S]GTPγS).
Industrial Production: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as laboratory preparation, scaled up for larger quantities.
Chemical Reactions Analysis
NESS 0327 undergoes various types of chemical reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: this compound can participate in substitution reactions, particularly involving the chloro groups on the phenyl rings.
Common Reagents and Conditions: Common reagents used in these reactions include solvents like DMSO and ethanol, and conditions such as room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically involve modifications to the core structure of this compound.
Comparison with Similar Compounds
NESS 0327 is compared with other similar compounds, such as:
SR 141716A (Rimonabant): This compound is much more potent and selective for the CB1 receptor compared to SR 141716A.
Other Cannabinoid Receptor Antagonists: This compound is unique in its high selectivity and potency for the CB1 receptor, making it a valuable tool for research.
Properties
IUPAC Name |
12-chloro-3-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl3N4O/c25-16-7-9-18-15(13-16)5-4-6-19-22(24(32)29-30-11-2-1-3-12-30)28-31(23(18)19)21-10-8-17(26)14-20(21)27/h7-10,13-14H,1-6,11-12H2,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXBPZJQQSNIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=NN(C3=C2CCCC4=C3C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439851 | |
Record name | NESS 0327 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494844-07-4 | |
Record name | 8-Chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-N-1-piperidinylbenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494844-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NESS-0327 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0494844074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NESS 0327 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NESS-0327 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BQI2J97I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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